Coltramyl

Description

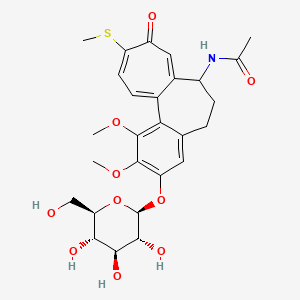

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H33NO10S |

|---|---|

Molecular Weight |

563.6 g/mol |

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16?,19-,22-,23+,24-,27-/m1/s1 |

InChI Key |

LEQAKWQJCITZNK-MSQQGMGVSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Isomeric SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thiocolchicoside: A Comprehensive Molecular Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Thiocolchicoside (B1682803) is a semi-synthetic derivative of the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.[1] It is clinically utilized as a muscle relaxant with pronounced anti-inflammatory and analgesic properties.[2][3] This technical guide delineates the core molecular mechanisms underpinning the therapeutic effects of thiocolchicoside, with a focus on its interactions with inhibitory neurotransmitter receptors and its modulation of inflammatory signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Antagonism of Inhibitory Neurotransmitter Receptors

The primary muscle relaxant effects of thiocolchicoside are attributed to its action on the central nervous system, specifically its competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors and, to a lesser extent, strychnine-sensitive glycine (B1666218) receptors.[4][5] Contrary to some initial hypotheses of agonistic action, robust evidence points towards an inhibitory role at these ligand-gated ion channels.[4] This antagonism leads to a reduction in the inhibitory tone of motor neurons, paradoxically resulting in muscle relaxation for conditions of spasticity. However, this mechanism also underlies its proconvulsant activity, necessitating caution in patients with a predisposition to seizures.[2][6]

Interaction with GABA-A Receptors

Thiocolchicoside acts as a potent and competitive antagonist at GABA-A receptors.[7][8] It inhibits GABA-evoked chloride currents, thereby reducing the hyperpolarizing effect of GABA on neuronal membranes.[9] This action is not dependent on the specific subunit composition of the GABA-A receptor, with similar potencies observed across different receptor subtypes.[9]

Interaction with Glycine Receptors

Thiocolchicoside also demonstrates an antagonistic effect on strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission in the spinal cord and brainstem.[5] However, its potency at glycine receptors is significantly lower than at GABA-A receptors.[9]

Quantitative Data: Receptor Inhibition

The inhibitory potency of thiocolchicoside at its primary molecular targets has been quantified in various studies. The following table summarizes the key inhibitory concentrations (IC50).

| Target Receptor | Subtype(s) | IC50 (µM) | Experimental System | Reference(s) |

| GABA-A Receptor | α1β1γ2L, α1β2γ2L, α2β2γ2L | 0.13 - 0.2 | Recombinant human receptors expressed in Xenopus oocytes | [9] |

| Native receptors in rat cerebellar slices | ~0.15 (phasic currents), ~0.9 (tonic currents) | Electrophysiology on Purkinje cells and granule neurons | ||

| Glycine Receptor | α1 | 47 | Recombinant human receptors expressed in Xenopus oocytes | [5] |

Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Pathway

Beyond its effects on neurotransmitter receptors, thiocolchicoside exerts significant anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][10] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10]

Thiocolchicoside has been shown to inhibit NF-κB activation induced by various inflammatory stimuli.[10] This inhibition is not cell-type specific.[10] The molecular mechanism involves the suppression of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10][11] By preventing IκBα degradation, thiocolchicoside sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcriptional activity.[4][10] Furthermore, thiocolchicoside has been observed to suppress the phosphorylation of the p65 subunit of NF-κB.[10]

This inhibitory action on the NF-κB pathway also extends to the suppression of osteoclastogenesis induced by Receptor Activator of Nuclear Factor-κB Ligand (RANKL), suggesting a potential therapeutic role in bone loss associated with inflammation.[6][11]

Signaling Pathway Diagrams

GABA-A Receptor Antagonism

References

- 1. worldmedicine.uz [worldmedicine.uz]

- 2. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action at the GABA-A Receptor

An in-depth analysis of the pharmacological effects of Coltramyl (Thiocolchicoside) reveals its primary interaction with the central nervous system through the modulation of GABA-A receptors. This compound, a muscle relaxant with anti-inflammatory and analgesic properties, functions as a competitive antagonist at these receptors.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies related to this compound's effect on GABA-A receptors, tailored for researchers, scientists, and drug development professionals.

Thiocolchicoside (B1682803), the active ingredient in this compound, exerts its effects by competitively inhibiting the function of GABA-A receptors.[1][2][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand γ-aminobutyric acid (GABA), allows the influx of chloride ions into the neuron.[7] This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission.[7]

By acting as a competitive antagonist, Thiocolchicoside binds to the GABA-A receptor, likely at or near the GABA binding site, thereby preventing GABA from activating the channel.[1][8] This inhibition of the chloride current reduces the overall inhibitory tone in the central nervous system, which can lead to increased neuronal excitability. This mechanism is consistent with the convulsant and proconvulsant activities of Thiocolchicoside observed in both animal models and clinical settings.[1][2][4] While the muscle relaxant properties were initially thought to stem from an agonistic action, current evidence points towards its antagonist role at GABA-A receptors and potential agonistic activity at spinal strychnine-sensitive glycine (B1666218) receptors.[1][2][9]

Quantitative Data Summary

The inhibitory potency of Thiocolchicoside on GABA-A receptors has been quantified in several studies. The following table summarizes the key quantitative findings:

| Receptor Type/Preparation | Subunit Composition | Experimental Model | Measured Effect | Potency (IC₅₀) | Reference |

| Native GABA-A Receptors (Phasic Currents) | Not specified | Purkinje cells in rat cerebellar slices | Inhibition of eIPSCs | ~0.15 µM | [1][2][4] |

| Native GABA-A Receptors (Tonic Currents) | α6, β2/3, δ | Granule neurons in rat cerebellar slices | Inhibition of tonic current | ~0.9 µM | [1][2][4] |

| Recombinant Human GABA-A Receptors | α1β1γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |

| Recombinant Human GABA-A Receptors | α1β2γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |

| Recombinant Human GABA-A Receptors | α2β2γ2L | Xenopus laevis oocytes | Inhibition of GABA-evoked Cl⁻ currents | 0.13 - 0.2 µM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the effects of Thiocolchicoside on GABA-A receptors.

Electrophysiological Recordings in Rat Cerebellar Slices

This protocol was utilized to study the effect of Thiocolchicoside on native GABA-A receptors in a brain tissue preparation.

-

Slice Preparation: Parasagittal slices (200 µm thick) of the cerebellar vermis were obtained from adult male Wistar rats. Slices were prepared in an ice-cold cutting solution and allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour at room temperature.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on Purkinje cells and granule neurons. For recording evoked inhibitory postsynaptic currents (eIPSCs) in Purkinje cells, a stimulating electrode was placed in the molecular layer. For recording tonic currents in granule cells, a high concentration of GABA was included in the bath solution.

-

Drug Application: Thiocolchicoside was bath-applied at various concentrations to determine its effect on the amplitude of eIPSCs and the magnitude of the tonic current. The GABA-A receptor antagonist bicuculline (B1666979) was used as a control to confirm that the recorded currents were mediated by GABA-A receptors.[1]

-

Data Analysis: The concentration-response curve for Thiocolchicoside's inhibitory effect was plotted to calculate the median inhibitory concentration (IC₅₀).

Two-Electrode Voltage-Clamp Recordings in Xenopus laevis Oocytes

This method was employed to investigate the interaction of Thiocolchicoside with specific recombinant human GABA-A receptor subtypes.

-

Receptor Expression: Oocytes from Xenopus laevis were injected with cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor. The oocytes were then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recordings: A two-electrode voltage-clamp technique was used to measure the chloride currents evoked by the application of GABA. Oocytes were clamped at a holding potential of -70 mV.

-

Drug Application: GABA was applied alone and in the presence of varying concentrations of Thiocolchicoside to assess the latter's inhibitory effect.

-

Data Analysis: The inhibition of GABA-evoked currents by Thiocolchicoside was quantified, and IC₅₀ values were determined for each receptor subunit combination.[8]

Visualizations

Signaling Pathway of GABA-A Receptor and Thiocolchicoside

Caption: Competitive antagonism of the GABA-A receptor by Thiocolchicoside.

Experimental Workflow for Oocyte Expression System

Caption: Workflow for studying recombinant GABA-A receptors in Xenopus oocytes.

References

- 1. worldmedicine.uz [worldmedicine.uz]

- 2. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiocolchicoside : substance active à effet thérapeutique - VIDAL [vidal.fr]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Thiocolchicoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties.[1] It is a derivative of colchicoside, a natural compound found in the seeds of Gloriosa superba and Colchicum autumnale.[1] For over three decades, it has been utilized in the treatment of painful muscle contractions associated with acute and chronic rheumatological and traumatic conditions.[2][3] Despite its long-standing clinical use, a comprehensive understanding of its pharmacokinetic profile and metabolic fate has only been elucidated more recently. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of thiocolchicoside, presenting quantitative data, experimental methodologies, and visual representations of its metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside is unique and highly dependent on the route of administration. A key finding is that after oral administration, the parent compound, thiocolchicoside, is not detected in systemic circulation.[3][4][5] Instead, its pharmacological activity is attributed to its metabolites.[4][5]

Absorption

Oral Administration: Following oral administration, thiocolchicoside is not absorbed intact. It undergoes extensive pre-systemic metabolism, primarily in the intestine.[5][6][7] The oral bioavailability of thiocolchicoside, when considering its active metabolite, is approximately 25%.[4][6] The drug is rapidly absorbed from the gastrointestinal tract, with peak plasma levels of its metabolites observed within one hour.[5][8]

Intramuscular Administration: In contrast to the oral route, intramuscular (IM) injection results in the systemic exposure of both thiocolchicoside and its metabolites.[4] Thiocolchicoside is rapidly absorbed, with the maximum plasma concentration (Cmax) reached within 30 minutes.[5][6][9]

Distribution

The apparent volume of distribution (Vd) of thiocolchicoside following an 8 mg intramuscular dose is estimated to be approximately 42.7 liters, suggesting significant distribution into tissues.[6][7][10] Studies on protein binding indicate that thiocolchicoside binds to human serum proteins, with a binding affinity of approximately 12.8% to albumin.[6][10]

Metabolism

The metabolism of thiocolchicoside is a critical aspect of its pharmacology, especially following oral administration. The primary metabolic pathway involves intestinal metabolism before the drug reaches systemic circulation.[5][7]

After oral administration, thiocolchicoside is first metabolized to its aglycone, 3-demethylthiocolchicine, also known as M2 or SL59.0955.[4][5][7] This conversion is believed to be carried out by intestinal enzymes.[3] The aglycone metabolite (M2) is considered inactive.[4]

M2 is then absorbed and undergoes further metabolism, primarily through two pathways:

-

Glucuronidation: M2 is conjugated to form the 3-O-glucuronidated aglycone, also known as M1 or SL18.0740.[3][4] This is the major circulating and pharmacologically active metabolite.[2][4] The muscle relaxant activity of M1 is equipotent to that of the parent thiocolchicoside.[4][5]

-

Demethylation: M2 can also be demethylated to form didemethyl-thiocolchicine.[5][7]

Following intramuscular administration, both thiocolchicoside and its active metabolite M1 are present in the plasma.[4]

Excretion

After a single oral dose of radio-labeled thiocolchicoside, approximately 79% of the total radioactivity is excreted in the feces, with about 20% found in the urine.[5][7] Unchanged thiocolchicoside is not excreted in either urine or feces.[5][7] The metabolites M1 and M2 are found in both urine and feces, while didemethyl-thiocolchicine is only recovered in the feces.[5][6][7]

Following intravenous infusion, elimination is primarily extrarenal, accounting for 75% of the total body clearance.[11]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of thiocolchicoside and its main metabolites after oral and intramuscular administration in healthy volunteers.

Table 1: Pharmacokinetic Parameters after a Single 8 mg Oral Dose

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| Thiocolchicoside | Not Detected | - | - | - |

| M1 (SL18.0740) | ~60 | 1.0 | ~130 | 3.2 - 7.0 |

| M2 (SL59.0955) | ~13 | 1.0 | 15.5 - 39.7 | ~0.8 |

Data sourced from references[4],[5], and[7].

Table 2: Pharmacokinetic Parameters after a Single Intramuscular Dose

| Dose | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |

| 4 mg | Thiocolchicoside | 113 | 0.5 | 283 | 1.5 |

| M1 (SL18.0740) | 11.7 | 5.0 | 83 | 8.6 | |

| 8 mg | Thiocolchicoside | 175 | 0.5 | 417 | 1.5 |

| M1 (SL18.0740) | - | - | - | 8.6 |

Data sourced from references[4],[6],[5], and[9]. Note: The half-life of thiocolchicoside after IM administration is reported as 1.5h[4][7], while earlier studies with intravenous infusion reported a range of 2.4 to 2.7h[11]. The half-life of M1 after IM administration is 8.6h[4].

Experimental Protocols

The characterization of thiocolchicoside's pharmacokinetics and metabolism has been achieved through various analytical methods. Below are outlines of typical experimental protocols employed in these studies.

Human Pharmacokinetic Studies

-

Study Design: Typically, studies are conducted in healthy male volunteers.[4][8] Designs often include randomized, crossover studies to compare different formulations or routes of administration.[4][8]

-

Dosing: Single oral doses of 8 mg or intramuscular doses of 4 mg or 8 mg are commonly used.[4][5][6][8]

-

Sample Collection: Blood samples are collected at predefined time points post-dosing. Plasma is separated and stored frozen until analysis. Urine and feces may also be collected for excretion balance studies, often using ¹⁴C-labelled thiocolchicoside.[3][4]

-

Analytical Methods:

-

LC-UV: A common method for the simultaneous quantification of thiocolchicoside and its metabolite M1 in plasma involves liquid chromatography with ultraviolet detection.[4]

-

GC-MS: Capillary gas chromatography-mass spectrometry has been used to assay plasma samples after enzymatic hydrolysis of thiocolchicoside to its aglycone.[8]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a widely used, highly sensitive, and specific method for the determination of thiocolchicoside and its metabolites in biological fluids, particularly for bioavailability and bioequivalence studies.[1][12]

-

Radioimmunoassay (RIA): A specific radioimmunoassay has also been developed for the quantification of thiocolchicoside in plasma and urine.[11]

-

In Vitro Metabolism Studies

Visualizations

Metabolic Pathway of Thiocolchicoside

The following diagram illustrates the metabolic transformation of thiocolchicoside after oral administration.

Caption: Proposed metabolic pathway of thiocolchicoside after oral administration.

Experimental Workflow for a Human Pharmacokinetic Study

This diagram outlines the typical workflow for a clinical study investigating the pharmacokinetics of thiocolchicoside.

Caption: General workflow for a thiocolchicoside pharmacokinetic study.

Conclusion

The pharmacokinetics of thiocolchicoside are characterized by extensive first-pass metabolism in the intestine following oral administration, leading to the absence of the parent drug in systemic circulation. The pharmacological effects are mediated by its active metabolite, 3-O-glucuronidated aglycone (M1). In contrast, intramuscular administration results in systemic exposure to both thiocolchicoside and its metabolites. A thorough understanding of these distinct pharmacokinetic profiles is essential for the optimal clinical application of thiocolchicoside and for guiding future drug development efforts. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and clinicians working with this important muscle relaxant.

References

- 1. Analytical Methods for Determination of Muscle Relax-ant Thiocolchicoside in Pharmaceutical Preparations- A Review [openpharmaceuticalsciencesjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 4. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiocolchicoside Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 6. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Comparative pharmacokinetics and bioavailability of two oral formulations of thiocolchicoside, a GABA-mimetic muscle relaxant drug, in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijtonline.com [ijtonline.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Pharmacokinetics of thiocolchicoside in humans using a specific radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

Thiocolchicoside as a Competitive GABA-A Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside (B1682803), a semi-synthetic derivative of the natural glucoside colchicoside, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties. Contrary to early suggestions of a GABA-mimetic action, a substantial body of evidence now firmly establishes thiocolchicoside as a potent and competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies used to characterize the interaction of thiocolchicoside with the GABA-A receptor. Detailed protocols for key experimental techniques are provided, along with visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in the field of GABAergic neurotransmission.

Introduction: The GABAergic System and the Role of Thiocolchicoside

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The GABA-A receptor, a ligand-gated ion channel, is a key component of this system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[2]

Thiocolchicoside's therapeutic effects as a muscle relaxant are attributed to its modulation of this system. However, its proconvulsant activity observed under certain conditions pointed towards an antagonistic rather than agonistic mechanism of action.[3] It is now understood that thiocolchicoside acts as a competitive antagonist at the GABA-A receptor, binding to the GABA binding site and preventing the endogenous ligand from exerting its inhibitory effect.[4][5] This guide delves into the technical details of this interaction.

Molecular Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Thiocolchicoside's primary mechanism of action is its competitive antagonism of GABA-A receptors.[3] This means that thiocolchicoside binds to the same site on the receptor as GABA, but its binding does not induce the conformational change required for channel opening. By occupying the binding site, it prevents GABA from binding and activating the receptor, thereby reducing the overall inhibitory tone in the CNS. Evidence suggests that thiocolchicoside may preferentially interact with cortical subtypes of the GABA-A receptor.[6]

The functional consequence of this competitive antagonism is a reduction in the frequency and amplitude of GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[7] This disinhibition can lead to the observed muscle relaxant effects at therapeutic doses and proconvulsant effects at higher concentrations or in susceptible individuals.

Quantitative Pharmacology of Thiocolchicoside

The interaction of thiocolchicoside with the GABA-A receptor has been quantified using various experimental techniques, primarily electrophysiology and radioligand binding assays. The data consistently demonstrate its potent inhibitory activity.

Data Presentation

| Parameter | Value | Receptor/Preparation | Method | Reference |

| IC₅₀ | 145 nM | GABA-A Receptor | Not Specified | |

| IC₅₀ | ~0.15 µM | Phasic GABA-A currents in Purkinje cells | Electrophysiology | [4] |

| IC₅₀ | ~0.9 µM | Tonic GABA-A currents in granule neurons | Electrophysiology | [4] |

| IC₅₀ | 0.13 - 0.2 µM | Recombinant human GABA-A receptors (α1β1γ2L, α1β2γ2L, α2β2γ2L) | Electrophysiology | [5] |

| K_D | 176 nM | Cortical membranes | [³H]Thiocolchicoside Binding Assay | [8] |

| B_max | 4.20 pmol/mg protein | Cortical membranes | [³H]Thiocolchicoside Binding Assay | [8] |

| K_D | 254 +/- 47 nM | Spinal cord-brainstem membranes | [³H]Thiocolchicoside Binding Assay | [8] |

| B_max | 2.39 +/- 0.36 pmol/mg protein | Spinal cord-brainstem membranes | [³H]Thiocolchicoside Binding Assay | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize thiocolchicoside's interaction with the GABA-A receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of thiocolchicoside for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of thiocolchicoside for the GABA-A receptor.

Materials:

-

Radioligand: [³H]Muscimol or [³H]GABA (a high-affinity GABA-A receptor agonist).

-

Unlabeled Ligand: Thiocolchicoside.

-

Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).

-

Tissue Preparation: Synaptic membranes from rat cerebral cortex or spinal cord.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in 20 volumes of homogenization buffer (0.32 M sucrose, pH 7.4).

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in binding buffer and centrifuging three times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.

-

-

Assay Setup:

-

Prepare a series of dilutions of thiocolchicoside in binding buffer.

-

In test tubes, combine:

-

100 µL of membrane preparation.

-

50 µL of binding buffer (for total binding), non-specific binding control, or thiocolchicoside dilution.

-

50 µL of radioligand at a concentration near its K_D (e.g., 5 nM [³H]Muscimol).

-

-

Incubate the tubes at 4°C for 45 minutes.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of thiocolchicoside on GABA-A receptor-mediated currents in individual neurons.

Objective: To characterize the inhibitory effect of thiocolchicoside on GABA-evoked currents.

Materials:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or brain slices.

-

External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution (Pipette Solution): Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with CsOH.

-

Agonist: GABA.

-

Antagonist: Thiocolchicoside.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Preparation:

-

Prepare brain slices or cultured neurons for recording.

-

Place the preparation in the recording chamber and perfuse with external solution.

-

-

Obtaining a Whole-Cell Recording:

-

Pull a glass pipette and fill it with the internal solution.

-

Approach a neuron under visual guidance (e.g., DIC microscopy).

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the neuron's membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline recording.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) via a perfusion system.

-

After a stable GABA-evoked current is recorded, co-apply thiocolchicoside at various concentrations with the GABA solution.

-

Record the inhibition of the GABA-evoked current by thiocolchicoside.

-

Wash out thiocolchicoside to observe the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of thiocolchicoside.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the thiocolchicoside concentration to determine the IC₅₀ value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: GABAergic signaling pathway and the antagonistic action of thiocolchicoside.

Caption: Competitive antagonism of thiocolchicoside at the GABA-A receptor binding site.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The evidence strongly supports the classification of thiocolchicoside as a competitive antagonist of the GABA-A receptor. Its ability to potently inhibit GABA-A receptor function underlies both its therapeutic muscle relaxant effects and its potential proconvulsant side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced interactions of thiocolchicoside and other modulators of the GABAergic system. Future research, including molecular docking studies, will further elucidate the precise binding mode of thiocolchicoside and aid in the design of novel therapeutics with improved selectivity and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiocolchicoside inhibits the activity of various subtypes of recombinant GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

Thiocolchicoside: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicoside (B1682803) is a semi-synthetic derivative of colchicoside, a naturally occurring glucoside found in the seeds of the Gloriosa superba flower.[1][2] It is widely used clinically as a muscle relaxant with anti-inflammatory and analgesic properties.[3][4] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, and key experimental protocols related to thiocolchicoside.

Molecular Structure and Physicochemical Properties

Thiocolchicoside is a glycoside with a complex chemical structure.[1] Its systematic IUPAC name is N-[(7S)-1,2-dimethoxy-10-(methylthio)-9-oxo-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide.[1]

Table 1: Physicochemical Properties of Thiocolchicoside

| Property | Value | Reference(s) |

| Molecular Formula | C27H33NO10S | [1][5] |

| Molecular Weight | 563.6 g/mol | [1] |

| CAS Number | 602-41-5 | [1] |

| Appearance | Pale yellow, mild odor | [6] |

| Melting Point | 163-169.33 °C | [6] |

| Solubility in Water | 12.65 mg/mL | [6] |

| Partition Coefficient (LogP) | 0.378 | [6] |

| Bioavailability (Oral) | ~25% | [1][7] |

| Elimination Half-life | 5-6 hours | [3] |

Mechanism of Action and Signaling Pathways

Thiocolchicoside's primary therapeutic effects as a muscle relaxant are attributed to its interaction with inhibitory neurotransmitter receptors in the central nervous system (CNS).[8] It also exhibits anti-inflammatory and potential anticancer activities through the modulation of the NF-κB signaling pathway.[9][10]

GABAergic and Glycinergic Pathways

Thiocolchicoside acts as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][7][11] GABA is the main inhibitory neurotransmitter in the human cortex, and its binding to GABA-A receptors leads to neuronal hyperpolarization and reduced excitability.[1][8] By antagonizing this receptor, thiocolchicoside modulates the inhibitory pathways, resulting in muscle relaxation.[1] It also demonstrates an affinity for strychnine-sensitive glycine (B1666218) receptors, which are another class of inhibitory receptors in the CNS, particularly in the spinal cord and brainstem.[8][12] This dual antagonism contributes to its muscle relaxant effects.[8]

Caption: GABAergic signaling pathway and the antagonistic action of thiocolchicoside.

NF-κB Signaling Pathway

Beyond its effects on neurotransmitter receptors, thiocolchicoside has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor involved in inflammation and tumorigenesis.[9] Thiocolchicoside inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[9][10] This leads to the suppression of various NF-κB-regulated gene products linked to inflammation and cancer.[9] This mechanism is also believed to be responsible for its ability to suppress osteoclastogenesis (the formation of bone-resorbing cells), suggesting a potential therapeutic role in bone loss associated with cancer.[13]

Caption: NF-κB signaling pathway and the inhibitory action of thiocolchicoside.

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside varies depending on the route of administration.[1] After oral administration, thiocolchicoside is not detected in plasma; instead, it is metabolized into two main metabolites: the pharmacologically active metabolite SL18.0740 and the inactive metabolite SL59.0955.[1][14]

Table 2: Pharmacokinetic Parameters of Thiocolchicoside and its Metabolites

| Parameter | Oral Administration (8 mg) | Intramuscular Administration (4 mg) | Intramuscular Administration (8 mg) | Reference(s) |

| Drug/Metabolite | SL18.0740 | Thiocolchicoside | Thiocolchicoside | [1][14] |

| Cmax | ~60 ng/mL | 113 ng/mL | 175 ng/mL | [1][14] |

| Tmax | 1 hour | 30 minutes | 30 minutes | [1][14] |

| AUC | ~130 ng.h/mL | 283 ng.h/mL | 417 ng.h/mL | [1][14] |

| Apparent t1/2 | 3.2-7 hours | 1.5 hours | - | [14] |

| Volume of Distribution (Vd) | - | - | ~42.7 L | [1] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a general method to determine the binding affinity of thiocolchicoside to GABA-A receptors using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of thiocolchicoside for the GABA-A receptor.

Materials:

-

Rat cortical or spinal cord synaptic membranes

-

[3H]GABA or another suitable radioligand

-

Thiocolchicoside

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex or spinal cord through differential centrifugation.

-

Binding Assay:

-

In test tubes, combine the synaptic membrane preparation, varying concentrations of unlabeled thiocolchicoside, and a fixed concentration of the radioligand (e.g., [3H]GABA).

-

For total binding, omit the unlabeled thiocolchicoside.

-

For non-specific binding, add a high concentration of unlabeled GABA.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration.

-

Determine the IC50 value (the concentration of thiocolchicoside that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Generalized workflow for a radioligand binding assay.

Conclusion

Thiocolchicoside is a well-characterized muscle relaxant with a multi-faceted mechanism of action. Its primary effects are mediated through the antagonism of GABA-A and glycine receptors, while its anti-inflammatory properties are linked to the inhibition of the NF-κB signaling pathway. The pharmacokinetic profile highlights significant metabolism following oral administration. The provided experimental protocol offers a framework for further investigation into its receptor binding properties. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 4. vinmec.com [vinmec.com]

- 5. GSRS [precision.fda.gov]

- 6. Preformulation characterization of Thiocolchicoside [journalijsra.com]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 9. Thiocolchicoside exhibits anticancer effects through downregulation of NF-κB pathway and its regulated gene products linked to inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocolchicoside Exhibits Anticancer Effects through Downregulation of NF-κB Pathway and Its Regulated Gene Products Linked to Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 12. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thiocolchicoside suppresses osteoclastogenesis induced by RANKL and cancer cells through inhibition of inflammatory pathways: a new use for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Interaction of Thiocolchicoside with Glycine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocolchicoside (B1682803) is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties. Its mechanism of action is primarily attributed to its effects on inhibitory neurotransmitter receptors in the central nervous system. While it is a potent competitive antagonist of GABA-A receptors, thiocolchicoside also exhibits a significant, albeit lower, affinity for strychnine-sensitive glycine (B1666218) receptors (GlyRs). This technical guide provides a comprehensive overview of the molecular interaction between thiocolchicoside and glycine receptors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. The available data predominantly characterizes thiocolchicoside as a competitive antagonist at glycine receptors, a factor that contributes to its overall pharmacological profile.

Molecular Interaction and Mechanism of Action

Thiocolchicoside's interaction with the glycine receptor is characterized by competitive antagonism. It binds to the receptor, likely at or near the glycine binding site, thereby preventing the endogenous agonist, glycine, from binding and activating the receptor's intrinsic chloride channel. This inhibition of glycinergic neurotransmission contributes to its pharmacological effects.

Signaling Pathway of Glycine Receptor Antagonism by Thiocolchicoside

The binding of glycine to its receptor normally triggers a conformational change that opens the integrated chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ and hyperpolarization of the postsynaptic membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus mediating inhibitory neurotransmission. Thiocolchicoside, by competitively blocking the glycine binding site, prevents this channel opening and subsequent chloride influx, thereby reducing inhibitory signaling.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of thiocolchicoside with glycine receptors and, for comparison, GABA-A receptors.

Table 1: Binding Affinity of Thiocolchicoside

| Receptor/Tissue | Radioligand | Parameter | Value | Reference |

| Rat Spinal Cord-Brainstem Membranes | [³H]Thiocolchicoside | Kd | 254 ± 47 nM | [1] |

| Rat Spinal Cord-Brainstem Membranes | [³H]Thiocolchicoside | Bmax | 2.39 ± 0.36 pmol/mg protein | [1] |

| Rat Cortical Membranes | [³H]Thiocolchicoside | Kd | 176 nM | [1] |

| Rat Cortical Membranes | [³H]Thiocolchicoside | Bmax | 4.20 pmol/mg protein | [1] |

Table 2: Functional Activity of Thiocolchicoside

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| Human Glycine Receptor (α1 subunit) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 47 µM | [2] |

| Human GABA-A Receptor (α1β1γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.2 µM | [2] |

| Human GABA-A Receptor (α1β2γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.13 µM | [2] |

| Human GABA-A Receptor (α2β2γ2L) | Electrophysiology (Xenopus oocytes) | IC₅₀ | 0.15 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of thiocolchicoside with glycine receptors.

Radioligand Binding Assay: Competitive Inhibition

This protocol outlines a competitive binding assay to determine the affinity of thiocolchicoside for the glycine receptor using [³H]strychnine as the radioligand.

Objective: To determine the inhibitory constant (Ki) of thiocolchicoside at the strychnine-sensitive glycine receptor.

Materials:

-

Membrane Preparation: Synaptic membranes from rat spinal cord or brainstem.

-

Radioligand: [³H]strychnine.

-

Non-specific Binding Control: Unlabeled strychnine (B123637) or glycine at a high concentration (e.g., 1 mM).

-

Test Compound: Thiocolchicoside at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of thiocolchicoside concentrations.

-

Total Binding: Membrane preparation + [³H]strychnine + assay buffer.

-

Non-specific Binding: Membrane preparation + [³H]strychnine + excess unlabeled strychnine.

-

Competitive Binding: Membrane preparation + [³H]strychnine + varying concentrations of thiocolchicoside.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the thiocolchicoside concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of glycine-activated currents from cells expressing glycine receptors to assess the functional effects of thiocolchicoside.

Objective: To determine the IC₅₀ of thiocolchicoside for the inhibition of glycine-activated currents.

Materials:

-

Cell Line: HEK293 cells or Xenopus oocytes transiently or stably expressing the desired glycine receptor subunit(s) (e.g., α1).

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (in mM): e.g., 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

Agonist: Glycine.

-

Antagonist: Thiocolchicoside.

-

Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

-

Borosilicate Glass Pipettes.

Procedure:

-

Cell Preparation: Culture cells on coverslips. For recordings, place a coverslip in the recording chamber and perfuse with external solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply glycine at its EC₅₀ concentration to elicit a stable baseline current.

-

Co-apply glycine with increasing concentrations of thiocolchicoside.

-

Ensure a washout period between applications to allow for recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the glycine-activated current in the absence and presence of each concentration of thiocolchicoside.

-

Calculate the percentage of inhibition for each thiocolchicoside concentration.

-

Plot the percentage of inhibition against the logarithm of the thiocolchicoside concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Experimental Workflow for Characterizing a Novel Glycine Receptor Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a compound, such as thiocolchicoside, at glycine receptors.

Logical Relationship: Competitive Antagonism at the Glycine Receptor

This diagram illustrates the logical relationship between thiocolchicoside, glycine, and the glycine receptor, demonstrating the principle of competitive antagonism.

Conclusion

Thiocolchicoside functions as a competitive antagonist at strychnine-sensitive glycine receptors, with a notable preference for GABA-A receptors where it exhibits significantly higher potency. The available quantitative data, primarily from studies on the homomeric α1 glycine receptor subtype, indicates an IC₅₀ in the micromolar range. Its antagonistic action at both GABA-A and glycine receptors likely contributes synergistically to its muscle relaxant effects. Further research is warranted to elucidate the activity of thiocolchicoside on other glycine receptor subtypes to build a more complete understanding of its pharmacological profile. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations into the nuanced interactions of novel compounds with glycine receptors.

References

An In-depth Pharmacological Profile of Coltramyl (Thiocolchicoside)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coltramyl, with the active ingredient thiocolchicoside (B1682803), is a semi-synthetic muscle relaxant derived from the natural glucoside colchicoside, extracted from the seeds of Gloriosa superba.[1][2] It is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties, primarily as an adjuvant treatment for painful muscle contractures associated with acute spinal pathology in adults.[1][3] Its mechanism of action is complex, involving interactions with inhibitory neurotransmitter systems, principally as a competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor and as a modulator of strychnine-sensitive glycine (B1666218) receptors.[1][2][4] This profile is distinct from many other centrally acting muscle relaxants, as it typically does not produce sedation.[5] However, its proconvulsant activity, stemming from GABA-A antagonism, and concerns regarding the genotoxic potential of a key metabolite have led to significant restrictions on its clinical use, limiting both the dosage and duration of treatment. This technical guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and toxicological properties of thiocolchicoside, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to inform research and drug development.

Mechanism of Action

Thiocolchicoside exerts its myorelaxant effects primarily through the modulation of inhibitory neurotransmission in the central nervous system. Its principal molecular targets are the GABA-A and glycine receptors.[1]

Interaction with GABA-A Receptors

The primary mechanism underlying both the therapeutic and some adverse effects of thiocolchicoside is its action as a potent competitive antagonist at GABA-A receptors.[6][7] GABA is the main inhibitory neurotransmitter in the brain, and by blocking the action of GABA, thiocolchicoside can induce neuronal excitability.[3][8] This antagonistic action at cortical GABA-A receptors is believed to be responsible for its proconvulsant and epileptogenic properties.[2][7] Paradoxically, the muscle relaxant effect is thought to occur at a supraspinal level, possibly through complex regulatory pathways that are not fully elucidated.[3]

Interaction with Glycine Receptors

Thiocolchicoside also demonstrates significant affinity for strychnine-sensitive glycine receptors, which are crucial for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][4] Some studies suggest an agonistic action at these receptors may contribute to its muscle relaxant effects.[2][8] However, other reports describe it as a glycine receptor antagonist with a potency similar to its action on GABA-A receptors.[1] This dual and somewhat contradictory interaction highlights the complexity of its pharmacological profile.

Anti-inflammatory and Analgesic Effects

Beyond its direct effects on inhibitory receptors, thiocolchicoside possesses anti-inflammatory and analgesic properties.[9] These effects are partly attributed to its ability to inhibit the release of pro-inflammatory cytokines and other inflammatory mediators.[8]

Caption: Mechanism of Thiocolchicoside at the GABA-A Receptor.

Pharmacodynamics: Receptor Binding Profile

The affinity of thiocolchicoside for its primary molecular targets has been quantified through various in vitro experiments. These studies confirm its potent interaction with GABA-A receptors.

| Parameter | Receptor/Tissue | Value | Reference(s) |

| IC₅₀ | GABA-A Receptor (phasic currents) | ~150 nM | [7] |

| K_D | [³H]Thiocolchicoside Binding (Rat Cortex) | 176 nM | [10] |

| K_D | [³H]Thiocolchicoside Binding (Rat Spinal Cord) | 254 ± 47 nM | [10] |

| B_max | [³H]Thiocolchicoside Binding (Rat Cortex) | 4.20 pmol/mg protein | [10] |

| B_max | [³H]Thiocolchicoside Binding (Rat Spinal Cord) | 2.39 ± 0.36 pmol/mg protein | [10] |

| Affinity | Glycine Receptor | Similar potency to GABA-A antagonism | [1] |

Pharmacokinetics

The pharmacokinetic profile of thiocolchicoside is characterized by extensive metabolism following oral administration. The parent compound is not detected in plasma; instead, its pharmacological activity is attributed to an active glucuronidated metabolite.[11]

Absorption, Metabolism, and Excretion

Following oral administration, thiocolchicoside is metabolized in the intestine to its aglycone form, 3-demethylthiocolchicine (B195318) (also known as M2 or SL59.0955), which is pharmacologically inactive.[3][11] This M2 metabolite is then absorbed and further metabolized, primarily through glucuronidation, to form the active metabolite SL18.0740 (M1).[11] After intramuscular injection, the parent compound is detectable in plasma.[3][12] The overall oral bioavailability is approximately 25%.[5][9] Excretion occurs mainly through feces (79%) and to a lesser extent in urine (20%).[3]

Caption: Metabolic Pathway of Thiocolchicoside.

Pharmacokinetic Parameters

The tables below summarize the key pharmacokinetic parameters for thiocolchicoside and its metabolites following oral and intramuscular administration in healthy human volunteers.

Table 3.2.1: Oral Administration (8 mg Single Dose) [3][12]

| Analyte | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | t_½ (h) |

| Thiocolchicoside | Not Detected | - | - | - |

| M1 (Active) | ~60 | 1.0 | ~130 | 3.2 - 7.0 |

| M2 (Inactive) | ~13 | 1.0 | 15.5 - 39.7 | ~0.8 |

Table 3.2.2: Intramuscular Administration (IM) [3][12]

| Analyte | Dose | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | t_½ (h) |

| Thiocolchicoside | 4 mg | 113 | 0.5 | 283 | ~1.5 |

| 8 mg | 175 | 0.5 | 417 | ~1.5 | |

| M1 (Active) | 4 mg | 11.7 | 5.0 | 83 | 3.2 - 7.0 |

Clinical Efficacy

The clinical efficacy of thiocolchicoside has been evaluated primarily in the context of acute low back pain. While studies demonstrate a statistically significant effect compared to placebo, the clinical relevance of the pain reduction is modest.

Table 4.1: Efficacy in Acute Low Back Pain (Meta-Analysis Results)

| Time Point | Outcome Measure | Mean Difference vs. Control (95% CI) | Clinical Significance | Reference |

| 2-3 Days | VAS Score (0-10) | -0.49 (-0.90 to -0.09) | Marginal | [No specific citation found in search results] |

| 5-7 Days | VAS Score (0-10) | -0.82 (-1.46 to -0.18) | Marginal | [No specific citation found in search results] |

Note: A minimally important clinical difference is often considered a 1 to 2-point reduction on a 10-point VAS scale.

In a multicenter, randomized controlled trial, intramuscular thiocolchicoside (4 mg twice daily) resulted in a statistically significant improvement in spontaneous pain on day 3 (p<0.001) and a decrease in muscle spasm by day 5 (p<0.0005) compared to placebo. [No specific citation found in search results]

Safety and Toxicology

The primary safety concern associated with systemic thiocolchicoside use is the potential for genotoxicity caused by its M2 metabolite (SL59.0955). Preclinical studies demonstrated that this metabolite can induce aneuploidy (an abnormal number of chromosomes in a cell) at concentrations close to those observed in humans at therapeutic doses.[12] Aneuploidy is a known risk factor for teratogenicity, impaired fertility, and cancer.[12] These findings led regulatory agencies to restrict its use.

Recommended Treatment Limitations:

-

Oral Use: Maximum of 16 mg per day for no more than 7 consecutive days.

-

Intramuscular Use: Maximum of 8 mg per day for no more than 5 consecutive days.

-

Contraindications: Pregnancy, lactation, and in women of childbearing potential not using effective contraception.[12]

Additionally, due to its GABA-A antagonistic properties, thiocolchicoside can lower the seizure threshold and should not be used in individuals prone to seizures.[1][5]

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is a representative method for determining the binding affinity (K_D) and receptor density (B_max) of thiocolchicoside, based on the principles used in studies like Cimino et al. (1996).[10][13][14][15][16][17][18]

-

Membrane Preparation:

-

Homogenize rat cerebral cortex or spinal cord tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Saturation Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB).

-

Add increasing concentrations of [³H]thiocolchicoside (e.g., 0.1 to 500 nM) to all wells.

-

To NSB wells, add a high concentration of unlabeled thiocolchicoside (e.g., 100 µM) to saturate the receptors.

-

Initiate the binding reaction by adding the membrane preparation (50-100 µg protein per well). The final assay volume is typically 250 µL.

-

Incubate at a controlled temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the average NSB counts from the average total binding counts at each concentration.

-

Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_D and B_max values.

-

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This protocol outlines the procedure to assess the genotoxic potential of a substance, such as the M2 metabolite of thiocolchicoside, based on the OECD 474 guideline.[19][20][21][22][23]

-

Animal Model and Dosing:

-

Use healthy, young adult rodents (e.g., Wistar rats), with at least 5 animals per sex per group.

-

Groups include a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test substance (e.g., M2 metabolite).

-

Administer the substance via a clinically relevant route (e.g., oral gavage). Typically, two doses are given 24 hours apart.

-

-

Sample Collection:

-

Collect bone marrow, typically from the femur, at 24 hours after the final dose.

-

Flush the marrow with fetal bovine serum and centrifuge to collect the cells.

-

-

Slide Preparation and Staining:

-

Prepare smears of the bone marrow cells on glass slides.

-

Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs - immature red blood cells) from normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald-Giemsa or acridine (B1665455) orange.

-

-

Microscopic Analysis:

-

Score at least 4000 PCEs per animal for the presence of micronuclei (small, secondary nuclei in the cytoplasm).

-

Calculate the frequency of micronucleated PCEs (MN-PCEs).

-

Determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).

-

-

Data Evaluation:

-

A positive result is defined as a dose-dependent increase in the frequency of MN-PCEs, with at least one dose point being statistically significant compared to the vehicle control.

-

This indicates the substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss/gain).

-

Caption: Workflow for the In Vivo Micronucleus Genotoxicity Test.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worldmedicine.uz [worldmedicine.uz]

- 5. Thiocolchicoside - Wikipedia [en.wikipedia.org]

- 6. Pharmaceutical Insights: Thiocolchicoside's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. The muscle relaxant thiocolchicoside is an antagonist of GABAA receptor function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Thiocolchicoside? [synapse.patsnap.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Characterization of [3H]thiocolchicoside binding sites in rat spinal cord and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New metabolic and pharmacokinetic characteristics of thiocolchicoside and its active metabolite in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Affinity of thiocolchicoside and thiocolchicoside analogues for the postsynaptic GABA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. pdspdb.unc.edu [pdspdb.unc.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. nucro-technics.com [nucro-technics.com]

- 21. oecd.org [oecd.org]

- 22. inotiv.com [inotiv.com]

- 23. gentronix.co.uk [gentronix.co.uk]

The Origin and Synthesis of Thiocolchicoside from Gloriosa superba: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocolchicoside (B1682803), a potent muscle relaxant with anti-inflammatory and analgesic properties, originates from the natural world, specifically from the plant Gloriosa superba. However, the final therapeutic agent is a product of semi-synthesis, a testament to the synergy between natural product chemistry and pharmaceutical development. This technical guide provides an in-depth exploration of the journey of thiocolchicoside, from its botanical source to its molecular mechanisms of action. We will delve into the extraction and quantification of its natural precursor, colchicoside (B193306), from Gloriosa superba, detail the semi-synthetic conversion to thiocolchicoside, and elucidate its key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

The Botanical Source: Gloriosa superba

Gloriosa superba, commonly known as the flame lily or glory lily, is a perennial tuberous climbing plant belonging to the Colchicaceae family.[1] Native to tropical and southern Africa and Asia, this plant is a rich source of tropolone (B20159) alkaloids, most notably colchicine (B1669291) and its glucoside derivative, colchicoside.[2][3] While colchicine itself is a well-known therapeutic agent, particularly for the treatment of gout, it is the naturally occurring colchicoside that serves as the starting material for the semi-synthesis of thiocolchicoside.[3][4][5] The seeds and tubers of G. superba are the primary plant parts utilized for the commercial extraction of these valuable alkaloids.[2][3]

Quantitative Analysis of Colchicine and its Derivatives in Gloriosa superba

The concentration of colchicine and its derivatives can vary significantly depending on the plant part, geographical location, and extraction method. High-performance liquid chromatography (HPLC) is the standard analytical technique for the precise quantification of these compounds.[6][7]

| Plant Part | Compound | Concentration (% w/w or mg/g DW) | Reference |

| Seeds | Colchicine | 0.7 - 0.9% | [2] |

| Seeds | Colchicoside | 2.52% w/w | [8] |

| Seeds | 3-O-demethylcolchicine | 1.32% w/w | [8] |

| Seeds (Crude Extract) | Total Colchicine & Derivatives | 4.6% w/w (expressed as colchicine) | [6] |

| Rhizomes/Tubers | Colchicine | 0.15 - 0.3% | [2] |

| Cell Suspension Culture | Thiocolchicoside (elicited with AgNO3) | up to 4.550 mg/g DW | [9][10] |

Experimental Protocols

Extraction and Isolation of Colchicoside from Gloriosa superba Seeds

This protocol is a synthesized methodology based on established literature.[6][8][11]

Objective: To extract and isolate colchicoside from the seeds of Gloriosa superba.

Materials and Reagents:

-

Dried and powdered Gloriosa superba seeds

-

80% Ethanol (B145695) (v/v)

-

n-Butanol

-

Deionized water

-

Rotary evaporator

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Extraction:

-

Macerate the powdered seeds of Gloriosa superba with 80% ethanol at room temperature. The ratio of plant material to solvent should be optimized, for example, 1:10 (w/v).

-

The extraction should be carried out exhaustively, which can be achieved by repeated maceration or percolation until the solvent runs clear.[8]

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous aqueous extract.

-

-

Liquid-Liquid Partitioning:

-

Dilute the concentrated aqueous extract with deionized water.

-

Perform an initial partitioning with a non-polar solvent like chloroform to remove colchicine and other non-polar compounds. Repeat this step multiple times. The chloroform fractions contain colchicine and can be processed separately if desired.[11]

-

The remaining aqueous layer, which is rich in the more polar colchicoside, is then subjected to partitioning with n-butanol.[11]

-

Extract the aqueous layer multiple times with n-butanol in a separatory funnel.

-

Combine the n-butanol fractions.

-

-

Isolation and Purification:

-

Concentrate the n-butanol extract to dryness under reduced pressure to yield a crude colchicoside-rich fraction.

-

Further purification can be achieved by techniques such as column chromatography using silica (B1680970) gel or by recrystallization from a suitable solvent like methanol to obtain purified colchicoside.

-

Quantification of Colchicoside by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methodologies described in the literature.[6][7]

Objective: To quantify the amount of colchicoside in the extracted sample.

Materials and Reagents:

-

Purified colchicoside extract

-

Colchicoside reference standard

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Acetic acid or other suitable buffer components

-

0.45 µm syringe filters

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Accurately weigh a known amount of colchicoside reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh the dried colchicoside extract and dissolve it in the same solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the colchicoside peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of colchicoside in the sample by interpolating its peak area on the calibration curve.

-

Semi-Synthesis of Thiocolchicoside from Colchicoside

Thiocolchicoside is not naturally present in Gloriosa superba in significant amounts; it is a semi-synthetic derivative.[3][4][5] The synthesis involves the conversion of the naturally extracted colchicoside to its 3-demethyl derivative, followed by a thiomethylation reaction. A more direct synthetic route starts from 3-demethylthiocolchicine (B195318), which can be obtained from colchicine. A key step in the synthesis is the glycosylation of the 3-hydroxyl group.

Protocol for the Synthesis of Thiocolchicoside

The following protocol is based on a detailed method found in the literature for the glycosylation of 3-demethylthiocolchicine.[5][12]

Objective: To synthesize thiocolchicoside from 3-demethylthiocolchicine.

Materials and Reagents:

-

3-demethylthiocolchicine

-

2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride (B91410)

-

Anhydrous acetonitrile (CH3CN)

-

Boron trifluoride etherate (BF3·OEt2)

-

Ethyl acetate (B1210297) (AcOEt)

-

Saturated potassium bicarbonate (KHCO3) solution

-

Magnesium sulfate (B86663) (MgSO4)

-

Ethanol

-

1N Sodium hydroxide (B78521) (NaOH)

-

Thin Layer Chromatography (TLC) apparatus (e.g., silica gel plates, mobile phase: Methanol-Dichloromethane 1:9)

Procedure:

-

Glycosylation:

-

In a flask under an inert atmosphere (e.g., nitrogen), suspend 3-demethylthiocolchicine and 2,3,4,6-tetra-O-acetyl-α,D-glucopyranosyl fluoride in anhydrous acetonitrile at room temperature.[5]

-

Add 1,1,3,3-tetramethylguanidine to the reaction mixture. The reagents should dissolve, and the solution will likely change color.[5][12]

-

Stir the reaction at room temperature and monitor its progress by TLC.[5]

-

-

Work-up and Extraction:

-

Once the reaction is complete, add a saturated solution of potassium bicarbonate to quench the reaction and partition the phases.[12]

-

Extract the aqueous phase with ethyl acetate multiple times.[12]

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude acetylated thiocolchicoside.[12]

-

-

Deacetylation:

-

Purification:

-

Collect the crystalline thiocolchicoside by filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified thiocolchicoside. A high yield (e.g., 97%) can be obtained with this method.[5]

-

Signaling Pathways and Molecular Mechanisms of Action

Thiocolchicoside exerts its therapeutic effects through interactions with several key signaling pathways, primarily within the central nervous system.

Interaction with GABA-A and Glycine (B1666218) Receptors

Thiocolchicoside's muscle relaxant properties are attributed to its interaction with inhibitory neurotransmitter receptors. It acts as a competitive antagonist at GABA-A receptors and also modulates strychnine-sensitive glycine receptors.[6][13] This antagonistic action at GABA-A receptors is thought to contribute to its myorelaxant effects at the supraspinal level through complex regulatory mechanisms.[14]

Caption: Interaction of Thiocolchicoside with GABA-A and Glycine Receptors.

Inhibition of the RANKL/NF-κB Signaling Pathway

Recent research has uncovered another significant mechanism of action for thiocolchicoside: the inhibition of osteoclastogenesis through the suppression of the RANKL/NF-κB signaling pathway.[4][15] This pathway is crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting this pathway, thiocolchicoside has potential applications in treating bone loss associated with certain cancers.[4]

The mechanism involves the inhibition of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of genes necessary for osteoclastogenesis.[4]

Caption: Inhibition of the RANKL/NF-κB Pathway by Thiocolchicoside.

Conclusion

Thiocolchicoside stands as a prime example of how natural products can be leveraged through medicinal chemistry to create valuable therapeutic agents. Its journey from the vibrant Gloriosa superba flower to a clinically used muscle relaxant is a multi-step process involving careful extraction, purification, and precise chemical modification. Understanding the technical details of its origin, synthesis, and molecular mechanisms of action is crucial for the ongoing research and development of novel therapeutics. This guide provides a foundational resource for scientists and professionals, aiming to facilitate further innovation in this exciting field.

References